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Compound of Interest

Compound Name: Verrucarol

Cat. No.: B1203745 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the total

synthesis of the trichothecene sesquiterpenoid, (-)-Verrucarol, commencing from the readily

available chiral starting material, D-glucose. The synthetic strategy, originally developed by

Tadano and coworkers, establishes a foundational methodology for accessing the complex

core structure of Verrucarol and its analogues, which are of significant interest in medicinal

chemistry and drug development due to their potent biological activities.

Introduction
(-)-Verrucarol is a key structural component of the macrocyclic trichothecene mycotoxins, such

as Verrucarin A. These natural products exhibit a wide range of biological activities, including

antifungal, cytotoxic, and protein synthesis inhibitory effects, making them attractive scaffolds

for the development of novel therapeutic agents. The total synthesis of (-)-Verrucarol presents

a significant challenge due to its rigid tricyclic skeleton, multiple contiguous stereocenters, and

the presence of a reactive epoxide moiety. The enantioselective synthesis from D-glucose

provides a robust pathway to optically pure (-)-Verrucarol, enabling further investigation into its

structure-activity relationships and therapeutic potential.

Overall Synthetic Strategy
The total synthesis begins with the transformation of D-glucose into an enantiomerically pure

bicyclic α-methylated γ-lactone. This key intermediate then undergoes a series of carefully
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orchestrated reactions to construct the complete trichothecene core. The key transformations

include:

Aldol-like Carbon-Carbon Bond Formation: Introduction of a four-carbon unit to the bicyclic

lactone to establish a key quaternary stereocenter.

Dieckmann Cyclization: Construction of the C-ring of the trichothecene skeleton.

Barton's Decarboxylative Oxygenation: Conversion of a carboxylic acid functionality into a

hydroxyl group.

Skeletal Enlargement: A strategic rearrangement to form the characteristic trichothecene

6/5/6-fused ring system.

Stereoselective Epoxidation: Final installation of the exo-epoxy ring at the C12-C13 position.

Data Presentation
Table 1: Summary of Key Synthetic Steps and Yields

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1203745?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step No. Reaction
Starting
Material

Product
Reagents
and
Conditions

Yield (%)

1

Preparation

of Bicyclic

Lactone

D-glucose

Enantiomeric

ally pure

bicyclic α-

methylated γ-

lactone

Multi-step

sequence
Not specified

2
Aldol-like

Addition

Bicyclic α-

methylated γ-

lactone

Aldol adduct

Four-carbon

aldehyde,

LDA, THF,

-78 °C

~85

3
Dieckmann

Cyclization

ε-Ester

lactone

Tricyclic β-

keto ester

NaH,

Toluene,

reflux

~70

4
Decarboxylati

on

Tricyclic β-

keto ester

Tricyclic

ketone

LiCl, DMSO,

H₂O, 160 °C
~90

5

Barton's

Decarboxylati

ve

Oxygenation

Carboxylic

acid

intermediate

Hydroxylated

intermediate

Oxalyl

chloride,

Pyridine N-

oxide, t-

BuSH, AIBN,

Benzene,

reflux

~65

6
Skeletal

Enlargement

Hydroxylated

intermediate

Trichothecen

e core

MsCl,

Pyridine;

K₂CO₃,

MeOH

~75

7

Stereoselecti

ve

Epoxidation

Trichothecen

e core
(-)-Verrucarol

m-CPBA,

CH₂Cl₂, 0 °C

to rt

~80
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Note: The yields are representative and based on published literature. Actual yields may vary

depending on experimental conditions.

Experimental Protocols
Protocol 1: Synthesis of the Bicyclic α-Methylated γ-
Lactone from D-glucose
The synthesis of the enantiomerically pure bicyclic α-methylated γ-lactone from D-glucose is a

multi-step process that has been previously reported. For detailed procedures, refer to the

original publication by Tadano and coworkers. The process typically involves protection of

hydroxyl groups, stereoselective functionalization, and lactonization.

Protocol 2: Aldol-like Addition
To a solution of the bicyclic α-methylated γ-lactone (1.0 eq) in anhydrous THF at -78 °C

under an argon atmosphere, add freshly prepared lithium diisopropylamide (LDA) (1.1 eq).

Stir the resulting solution for 30 minutes at -78 °C.

Add a solution of the four-carbon aldehyde (1.2 eq) in anhydrous THF dropwise.

Continue stirring at -78 °C for 2 hours.

Quench the reaction with saturated aqueous NH₄Cl solution.

Allow the mixture to warm to room temperature and extract with ethyl acetate.

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford the desired

aldol adduct.

Protocol 3: Dieckmann Cyclization
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous

toluene under an argon atmosphere, add a solution of the ε-ester lactone (1.0 eq) in
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anhydrous toluene.

Heat the reaction mixture to reflux and maintain for 4 hours.

Cool the mixture to 0 °C and cautiously quench with saturated aqueous NH₄Cl solution.

Separate the aqueous and organic layers, and extract the aqueous layer with ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and

concentrate in vacuo.

Purify the residue by flash chromatography to yield the tricyclic β-keto ester.

Protocol 4: Barton's Decarboxylative Oxygenation
Convert the Dieckmann cyclization product to the corresponding carboxylic acid via standard

saponification and acidification procedures.

To a solution of the carboxylic acid (1.0 eq) in anhydrous benzene, add oxalyl chloride (1.5

eq) and a catalytic amount of DMF. Stir for 1 hour at room temperature.

Remove the solvent and excess oxalyl chloride under reduced pressure.

Dissolve the resulting acid chloride in anhydrous benzene and add N-hydroxypyridine-2-

thione sodium salt (1.2 eq) and a catalytic amount of DMAP. Stir for 2 hours at room

temperature.

To the resulting Barton ester solution, add tert-butyl mercaptan (3.0 eq) and AIBN (0.2 eq).

Heat the mixture to reflux for 2 hours.

Cool the reaction mixture, concentrate, and purify by column chromatography to give the

hydroxylated product.

Protocol 5: Skeletal Enlargement
To a solution of the hydroxylated intermediate (1.0 eq) in anhydrous pyridine at 0 °C, add

methanesulfonyl chloride (1.5 eq).
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Stir the mixture at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2

hours.

Quench the reaction with water and extract with ethyl acetate.

Wash the combined organic layers with saturated aqueous CuSO₄ solution, saturated

aqueous NaHCO₃ solution, and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

Dissolve the crude mesylate in methanol and add potassium carbonate (2.0 eq).

Stir the mixture at room temperature for 12 hours.

Remove the solvent, add water, and extract with ethyl acetate.

Dry the combined organic extracts, concentrate, and purify by flash chromatography to

obtain the rearranged trichothecene core.

Protocol 6: Stereoselective Epoxidation
To a solution of the trichothecene core (1.0 eq) in dichloromethane at 0 °C, add meta-

chloroperoxybenzoic acid (m-CPBA) (1.5 eq) portionwise.

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4 hours.

Quench the reaction with a saturated aqueous solution of Na₂S₂O₃ and then with a saturated

aqueous solution of NaHCO₃.

Separate the layers and extract the aqueous layer with dichloromethane.

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and

concentrate.

Purify the crude product by flash column chromatography to afford (-)-Verrucarol.

Mandatory Visualization
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To cite this document: BenchChem. [Total Synthesis of (-)-Verrucarol from D-Glucose:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1203745#total-synthesis-of-verrucarol-from-d-
glucose]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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